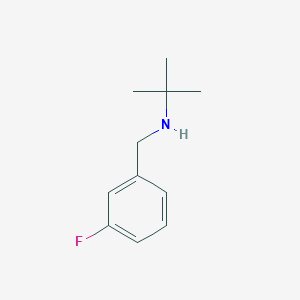

N-(tert-butyl)-N-(3-fluorobenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-N-(3-fluorobenzyl)amine is a chemical compound that is part of a broader class of organic molecules where a tert-butyl group and a fluorobenzyl group are both attached to the same nitrogen atom. This structure is related to various research areas, including the synthesis of amines, which are crucial in the development of pharmaceuticals and other bioactive molecules .

Synthesis Analysis

The synthesis

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-(tert-butyl)-N-(3-fluorobenzyl)amine and related compounds have been utilized in the asymmetric synthesis of amines. For instance, N-tert-Butanesulfinyl imines, which are closely related, are versatile intermediates for this process. They are prepared by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Catalysis and Ligand Development

Compounds similar to N-(tert-butyl)-N-(3-fluorobenzyl)amine have been studied as ligands in catalysis. For example, tripodal ligands with an N(3)O coordination sphere were synthesized and their copper(II) complexes were prepared, showing potential in various catalytic processes (Philibert et al., 2003).

Development of Fluorescent Compounds

Research has been conducted on the formation of fluorescent compounds using derivatives of N-(tert-butyl)-N-(3-fluorobenzyl)amine. A study demonstrated a formal [4+2] cycloaddition reaction involving N-fluorobenzamides and maleic anhydride, resulting in the production of fluorescent 1-amino-2,3-naphthalic anhydrides (Lu et al., 2022).

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGBDYPASWCFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588208 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-N-(3-fluorobenzyl)amine | |

CAS RN |

926198-58-5 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)

![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)